N1-(2-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
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Scientific Research Applications
Discovery of Nonpeptide Agonists
Discovery of the First Nonpeptide Agonist of the GPR14/Urotensin-II Receptor
A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant because it provides a pharmacological research tool and potential drug lead for studying and potentially treating conditions related to this receptor's activation. The compound showed selectivity and efficacy in activating the human UII receptor, illustrating the therapeutic potential of nonpeptidic compounds in receptor-targeted therapies (Croston et al., 2002).
Synthesis and Structural Characterization
Synthesis by Ligand Exchange and Structural Characterization
Another study focused on dimeric chloro-bridged ortho-palladated complexes, prepared via the ligand-exchange reaction starting from aryl oximes and cyclopalladated complexes. This research contributes to the understanding of complex synthesis processes and structural characterization, relevant for the development of new materials and catalysts in chemical research (Ryabov et al., 1992).
Modification and Synthesis of Compounds
Methylene Group Modifications for Insecticidal Activity
A study demonstrated the modification of the methylene group in specific acetamides to produce compounds with broad-spectrum insecticidal activity. Such modifications illustrate the potential for chemical alterations to enhance or modify the biological activity of compounds, contributing to the development of new insecticides (Samaritoni et al., 1999).
Charge Transfer Complexes
Synthesis and Structural Analysis of Charge-Transfer Complexes
Research on the synthesis of a diphenylethylene derivative carrying aromatic tertiary amine groups explored its use in chain-end functionalization of alkyllithium-initiated polymerizations. This study underscores the importance of specific chemical structures in the development of functional polymers and materials science (Kim et al., 1998).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-24(2)15-11-9-14(10-12-15)18(25(3)4)13-22-19(26)20(27)23-17-8-6-5-7-16(17)21/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSPABNZZZWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.